molecular formula C12H17BrO B8317383 2-(3-Bromophenyl)hexan-2-ol

2-(3-Bromophenyl)hexan-2-ol

Cat. No.: B8317383
M. Wt: 257.17 g/mol
InChI Key: KZKPTRJXSSBVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)hexan-2-ol (molecular formula: C₁₂H₁₅BrO) is a secondary alcohol featuring a bromine-substituted phenyl group at the second carbon of a hexanol chain. Its structure combines the hydrophobic hexanol chain with the electron-deficient 3-bromophenyl group, making it a candidate for applications in organic synthesis, pharmaceuticals, or material science.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

2-(3-bromophenyl)hexan-2-ol

InChI

InChI=1S/C12H17BrO/c1-3-4-8-12(2,14)10-6-5-7-11(13)9-10/h5-7,9,14H,3-4,8H2,1-2H3

InChI Key

KZKPTRJXSSBVEE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C1=CC(=CC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Bromophenyl Series

a) 2-(3-Bromophenyl)-2-oxoacetaldehyde hydrate ()
  • Structure : Contains a 3-bromophenyl group attached to a glyoxal hydrate moiety (C₈H₇BrO₃).
  • Key Differences :
    • Functional Groups: The compound is an aldehyde hydrate, whereas 2-(3-Bromophenyl)hexan-2-ol is a secondary alcohol.
    • Reactivity: Glyoxal hydrates are highly reactive in condensation reactions (e.g., forming heterocycles), while secondary alcohols may undergo oxidation or esterification.
    • Applications: Used as a precursor for brominated aromatic aldehydes in pharmaceuticals .
b) 5-Hexen-2-ol, 3-phenoxy-2-[(phenylmethyl)amino]- ()
  • Structure: A hexenol derivative with phenoxy and benzylamino substituents (C₁₉H₂₃NO₂).
  • Key Differences :
    • Substituents: Lacks bromine but includes nitrogen and oxygen-based functional groups.
    • Toxicity: Classified under H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), suggesting higher acute toxicity compared to typical secondary alcohols .
    • Molecular Weight: ~297 g/mol vs. ~255 g/mol for this compound, indicating differences in volatility and solubility.

Physicochemical and Hazard Comparison

Parameter This compound (Hypothetical) 2-(3-Bromophenyl)-2-oxoacetaldehyde hydrate 5-Hexen-2-ol derivative
Molecular Formula C₁₂H₁₅BrO C₈H₇BrO₃ C₁₉H₂₃NO₂
Functional Groups Secondary alcohol Aldehyde hydrate Alcohol, amine, ether
Molecular Weight (g/mol) ~255 ~231 ~297
Key Hazards Not available Limited data H302, H315, H319, H335
Applications Potential synthesis intermediate Pharmaceutical precursor Chemical manufacturing

Research Findings and Trends

  • Bromine Effects : Bromine in the 3-position enhances electrophilic substitution reactivity in aromatic systems, as seen in bromophenyl glyoxal hydrate’s use in coupling reactions . This may suggest similar utility for this compound in forming brominated intermediates.
  • Toxicity Profiles: Secondary alcohols generally exhibit lower acute toxicity compared to amines or aldehydes. For example, the 5-hexen-2-ol derivative’s benzylamino group contributes to its higher hazard classification .

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